molecular formula C14H11N3O2 B12899076 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one

4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12899076
M. Wt: 253.26 g/mol
InChI Key: UHWXAQYEQSHKBD-WQLSENKSSA-N
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Description

4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features both imidazole and oxazole rings

Preparation Methods

The synthesis of 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole and oxazole precursors. These precursors are then subjected to condensation reactions under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one include other imidazole and oxazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of imidazole and oxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

(4Z)-4-[(4-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C14H11N3O2/c1-10-7-17(9-15-10)8-12-14(18)19-13(16-12)11-5-3-2-4-6-11/h2-9H,1H3/b12-8-

InChI Key

UHWXAQYEQSHKBD-WQLSENKSSA-N

Isomeric SMILES

CC1=CN(C=N1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CC1=CN(C=N1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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